molecular formula C4H10ClN3O B1379742 3-Amino-3-imino-N-methylpropanamide hydrochloride CAS No. 1390654-96-2

3-Amino-3-imino-N-methylpropanamide hydrochloride

Cat. No. B1379742
M. Wt: 151.59 g/mol
InChI Key: PDJYHKQPNVGAKL-UHFFFAOYSA-N
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Description

3-Amino-3-imino-N-methylpropanamide hydrochloride is a unique chemical compound with the empirical formula C4H10ClN3O and a molecular weight of 151.59 . It is provided in solid form .


Molecular Structure Analysis

The molecular structure of 3-Amino-3-imino-N-methylpropanamide hydrochloride can be represented by the SMILES string Cl.CNC(=O)CC(N)=N . This indicates the presence of a chloride ion (Cl), a methyl group (CH3, represented as CNC), a carbonyl group (C=O), and an imine group (C(N)=N).


Physical And Chemical Properties Analysis

3-Amino-3-imino-N-methylpropanamide hydrochloride is a solid compound . Its molecular weight is 151.59 , and its empirical formula is C4H10ClN3O .

Relevant Papers Unfortunately, the search results do not provide any specific peer-reviewed papers related to 3-Amino-3-imino-N-methylpropanamide hydrochloride . Further literature search may be necessary to find relevant studies.

Scientific Research Applications

  • Chemical Synthesis and Cyclization : 3-Aminopropanol, which can be related to 3-Amino-3-imino-N-methylpropanamide hydrochloride, reacts with aryl(isothiocyanates) to yield thio-ureas, which upon reflux with hydrochloric acid, cyclize by eliminating water. These cyclization products are identical to hydrothiazines resulting from the elimination of sulfate or phosphate from sulfuric or phosphoric monoesters of these thio-ureas (Cherbuliez et al., 1967).

  • Antimicrobial Activity : The compound 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide reacted with 3-iminobutyronitrile to produce imino products, which were used in the synthesis of biologically active, fused heterocyclic derivatives. Some of these synthesized compounds showed significant in vitro antimicrobial activity against bacteria (Wardakhan et al., 2005).

  • Tautomerism Studies : The tautomerism of compounds like acridin-9-amines, substituted at the exocyclic nitrogen atom, involves the presence of imino forms. These imino forms are more stable in the ground electronic state for certain compounds, reflecting in their spectral data and thermodynamic characteristics (Ebead et al., 2007).

  • Synthesis of Novel Compounds : Novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides were synthesized, demonstrating significant antibacterial and antifungal activities, comparable or even superior to standard drugs (Zhuravel et al., 2005).

  • Solid Phase Synthesis of Polyamides : Polyamides containing N-methylimidazole and N-methylpyrrole amino acids, which are synthetic ligands with affinity and specificity for DNA, were synthesized using a machine-assisted Fmoc solid phase process. This optimized synthesis method afforded high stepwise coupling yields (Wurtz et al., 2001).

  • Synthesis and Evaluation of Antioxidant Agents : The compound 3-cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidine was synthesized and further reacted with various nucleophiles, showing potential as potent antioxidant agents (Vartale et al., 2016).

  • Imination Reactions in Organic Synthesis : The imination reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine with 4-nitroaniline/potassium permanganate was studied, yielding various imino compounds, indicating new methods for N-formyl-substituted aminoketone synthesis (Soldatenkov et al., 1997).

  • Structural and Physicochemical Studies : The structural properties of compounds like 9-(methoxyamino)acridine and its tautomers were analyzed, with the amino→imino tautomerisation being influenced by the properties of substituents and features of the medium (Wróblewska et al., 2006).

  • DNA Sequence Recognition : The study of synthetic polyamides, such as N-methylimidazole and N-methylpyrrole, binding specific DNA sequences demonstrated their ability to distinguish all four base pairs due to the side-by-side pairings of aromatic rings in the dimer (Kielkopf et al., 2000).

properties

IUPAC Name

3-amino-3-imino-N-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O.ClH/c1-7-4(8)2-3(5)6;/h2H2,1H3,(H3,5,6)(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJYHKQPNVGAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-imino-N-methylpropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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